Tetraethylammonium Fluoride Trihydrofluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetraethylazanium;fluoride;trihydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.4FH/c1-5-9(6-2,7-3)8-4;;;;/h5-8H2,1-4H3;4*1H/q+1;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDAPPODKZABKP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.F.F.F.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454669 | |

| Record name | Tetraethylammonium Fluoride Trihydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42539-97-9 | |

| Record name | Tetraethylammonium Fluoride Trihydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium Fluoride Trihydrofluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetraethylammonium Fluoride Trihydrofluoride

CAS Number: 42539-97-9

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, have led to a surge in the development of novel fluorinating agents. Among these, tetraethylammonium fluoride trihydrofluoride, [Et₄N]F·3HF, has emerged as a noteworthy reagent. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on empowering researchers to effectively and safely utilize this versatile fluorinating agent.

Chemical Identity and Physicochemical Properties

This compound is a quaternary ammonium polyhydrogen fluoride salt. The central component is the tetraethylammonium cation, [Et₄N]⁺, which is associated with a complex fluoride anion, [F(HF)₃]⁻. This structure renders the fluoride ion more "naked" and, therefore, more nucleophilic compared to simple inorganic fluorides, while the hydrogen fluoride adducts modulate its reactivity and improve its handling characteristics compared to anhydrous tetraethylammonium fluoride.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 42539-97-9 | [1][2] |

| Molecular Formula | C₈H₂₃F₄N | [3] |

| Molecular Weight | 209.27 g/mol | [3] |

| Appearance | White to pale yellow solid | [MySkinRecipes] |

| Purity | Typically >97% | [Lab Pro Inc.] |

| Storage | Room temperature, under inert gas | [MySkinRecipes] |

| Sensitivity | Air sensitive, hygroscopic | [Lab Pro Inc.] |

Note: Specific properties such as melting point and solubility in various organic solvents are not consistently reported in publicly available literature, suggesting variability based on the exact hydration state and purity.

Synthesis and Preparation

A plausible synthetic route is the reaction of tetraethylammonium fluoride (Et₄NF) with an excess of anhydrous hydrogen fluoride (HF). The stoichiometry of the HF addition would be critical in determining the final composition of the polyhydrogen fluoride anion.

Alternatively, a method analogous to the synthesis of triethylamine trihydrofluoride could be employed.[6] This would involve the controlled addition of anhydrous hydrogen fluoride to a solution of tetraethylammonium hydroxide or another tetraethylammonium salt in an appropriate organic solvent at low temperatures.[6]

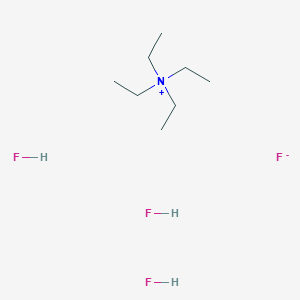

Diagram 1: Plausible Synthetic Pathway

Caption: A plausible synthetic route to this compound.

Mechanism of Action in Nucleophilic Fluorination

This compound serves as a source of nucleophilic fluoride. The tetraethylammonium cation is large and non-coordinating, which minimizes ion-pairing with the fluoride anion, thereby enhancing its nucleophilicity. The hydrogen fluoride molecules associated with the fluoride ion act as a reservoir of HF, which can participate in the reaction mechanism, for example, by protonating leaving groups and facilitating their departure.

The general mechanism for nucleophilic aromatic substitution (SNAr) using this reagent involves the attack of the "naked" fluoride ion on an electron-deficient aromatic ring, forming a Meisenheimer complex. Subsequent elimination of the leaving group yields the fluorinated aromatic product.[7]

Diagram 2: General Mechanism of SNAr Fluorination

Caption: Generalized SNAr mechanism using a nucleophilic fluoride source.

In the case of aliphatic nucleophilic substitution (SN2), the fluoride ion directly displaces a leaving group on an sp³-hybridized carbon. The reactivity in SN2 reactions is influenced by steric hindrance at the reaction center and the nature of the leaving group.[7][8]

Applications in Organic Synthesis

This compound is primarily utilized as a fluorinating agent in a variety of organic transformations. Its applications are particularly relevant in the synthesis of pharmaceuticals and agrochemicals, where the introduction of fluorine can significantly enhance biological activity.[2]

Nucleophilic Aromatic Substitution (SNAr)

This reagent is effective for the fluorination of electron-deficient aromatic and heteroaromatic systems. The activation of the aromatic ring by electron-withdrawing groups is crucial for the success of these reactions.

Experimental Protocol: Fluorination of 2,4-dinitrochlorobenzene (Illustrative Example)

This protocol is illustrative and based on general procedures for SNAr reactions with similar fluorinating agents. It should be adapted and optimized for specific substrates.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dinitrochlorobenzene (1.0 mmol) and anhydrous acetonitrile (10 mL).

-

Reagent Addition: Under a nitrogen atmosphere, add this compound (1.2 mmol) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (20 mL) and diethyl ether (20 mL).

-

Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Halogen Exchange (Halex) Reactions

A specific application of SNAr is the Halex reaction, where a halogen atom (typically chlorine or bromine) on an aromatic ring is replaced by fluorine. This is a common industrial method for the synthesis of fluoroaromatics.[9]

Deprotection of Silyl Ethers

Similar to other fluoride sources, this compound can be used for the cleavage of silyl ethers, a common protecting group for alcohols in organic synthesis. The fluoride ion has a high affinity for silicon, leading to the formation of a strong Si-F bond and the liberation of the alcohol.[10]

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is corrosive and can cause severe burns to the skin and eyes. Inhalation of its dust can be harmful.[6]

Diagram 3: Key Safety Precautions

Caption: Essential safety measures for handling this compound.

Incompatible Materials: Strong oxidizing agents, acids, and moisture. Contact with acids can generate highly toxic hydrogen fluoride gas.

Disposal: Unused material and residues should be quenched carefully. A recommended procedure involves suspending the material in a non-reactive solvent like toluene and slowly adding a less reactive alcohol such as isopropanol, followed by a more reactive alcohol like methanol, and finally water, all while cooling the reaction vessel.[11] The resulting solution should be neutralized before disposal as hazardous waste according to local regulations.[12]

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, the expected spectroscopic features can be inferred from data for similar compounds.[13]

-

¹H NMR: The spectrum would be dominated by the signals for the tetraethylammonium cation, showing a triplet for the methyl protons and a quartet for the methylene protons. The protons of the hydrogen fluoride adducts would likely appear as a broad signal at a downfield chemical shift.

-

¹³C NMR: The spectrum would show two signals corresponding to the methyl and methylene carbons of the tetraethylammonium cation.

-

¹⁹F NMR: This is the most informative technique for characterizing this compound. The spectrum is expected to show a complex pattern of signals corresponding to the [F(HF)₃]⁻ anion. The chemical shifts and coupling constants would be highly dependent on the solvent and temperature.[14]

-

IR Spectroscopy: The spectrum would show characteristic C-H stretching and bending vibrations for the tetraethylammonium cation. A broad and strong absorption in the region of 3000-3500 cm⁻¹ would be expected due to the hydrogen-bonded HF molecules.

Conclusion

This compound is a valuable reagent for nucleophilic fluorination in organic synthesis. Its enhanced reactivity compared to inorganic fluorides and improved handling characteristics over anhydrous tetraethylammonium fluoride make it an attractive option for researchers in drug discovery and materials science. A thorough understanding of its properties, reaction mechanisms, and safety precautions, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. Further research into its specific applications and the publication of detailed experimental protocols and spectroscopic data will undoubtedly broaden its utility in the scientific community.

References

- ACS GCI Pharmaceutical Roundtable. (2026). Nuclophilic Fluorination by F- - Mechanism + Description. Wordpress.

- He, W., et al. (2025). Synthesis and Characterization of the μ6‑F Compounds [NEt4][F(Cl2)3] and [NEt4][F(Br2)3]. PMC.

- Lab Pro Inc. This compound, 10G - T2026-10G.

- ChemicalBook. (2023).

- ChemicalBook. (2020).

- Alfa Chemistry. Comprehensive Guide to Nucleophilic Fluorination vs.

- PubChem. Tetraethylammonium Fluoride Tetrahydrofluoride.

- TargetMol. Tetraethylammonium (fluoride trihydrofluoride).

- MySkinRecipes. This compound.

- YouTube. (2025).

- The Journal of Organic Chemistry. (2022).

- MDPI. (2022).

- The Doyle Group - UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)

- PMC. C–F Bond Formation for the Synthesis of Aryl Fluorides.

- The Royal Society of Chemistry.

- University of Victoria. (2023). Safe Work Procedure (SWP – 014)

- Benchchem. (2025). Spectroscopic analysis (NMR, IR) for characterizing products from Triethylamine trihydrofluoride reactions.

- MDPI. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base.

- Journal of the American Chemical Society. (2025). Non-Aqueous Binary and Ternary nHF·Base Fluoride Reagents: Characterization of Structure, Properties, and Reactivity.

- Sigma-Aldrich. Tetraethylammonium fluoride 98 98330-04-2.

- ResearchGate. (2025). (PDF) C-F Bond Formation for the Synthesis of Aryl Fluorides.

- ScienceDirect. Nuclear Magnetic Resonance of Hydrogen Bonded Clusters Between F and (HF)n: Experiment and Theory.

- NIH.

- Wikipedia. Tetramethylammonium fluoride.

- ResearchGate. (2025). Et3N·3HF Complex Fluorination for Preparing Alkyl Fluorides | Request PDF.

- ACS Publications. Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple.

- ChemicalBook. Tetramethylammonium fluoride(373-68-2) 1H NMR spectrum.

- ChemicalBook. Triethylamine trihydrofluoride(73602-61-6) 1H NMR spectrum.

- ResearchGate. (2022). (PDF) Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base.

- University of California, Berkeley. C3.

- University of California, Berkeley. (2021). WORKING WITH PYROPHORIC COMPOUNDS.

- ScienceDirect. (2001).

- The Sarpong Group. (2016).

- Chinese Journal of Materials Research. (2025).

Sources

- 1. chemistry.nd.edu [chemistry.nd.edu]

- 2. This compound [myskinrecipes.com]

- 3. Tetraethylammonium (fluoride trihydrofluoride)_TargetMol [targetmol.com]

- 4. mdpi.com [mdpi.com]

- 5. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]

- 6. Triethylamine trihydrofluoride: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 7. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 9. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is Triethylamine trihydrofluoride?_Chemicalbook [chemicalbook.com]

- 11. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 12. uvic.ca [uvic.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. homepages.uni-regensburg.de [homepages.uni-regensburg.de]

An In-Depth Technical Guide to Tetraethylammonium Fluoride Trihydrofluoride: Properties, Applications, and Handling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetraethylammonium fluoride trihydrofluoride, [Et₄N]⁺[F(HF)₃]⁻, is a quaternary ammonium poly(hydrogen fluoride) salt that serves as a specialized fluorinating agent in organic synthesis. Unlike anhydrous or hydrated fluoride salts which are highly basic, or pure hydrogen fluoride which is dangerously corrosive and difficult to handle, this reagent offers a soluble, buffered, and more manageable source of nucleophilic fluoride. Its composition provides a balance of reactivity and selectivity, making it particularly valuable for the synthesis of complex molecules, especially in the pharmaceutical industry where the introduction of fluorine can significantly enhance a drug's metabolic stability, bioavailability, and binding affinity.[1] This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, mechanistic insights, and critical safety procedures for its effective and safe utilization in a research setting.

Introduction: Navigating the Landscape of Fluorinating Agents

The strategic incorporation of fluorine atoms has become a cornerstone of modern medicinal chemistry and materials science. However, the formation of carbon-fluorine bonds presents unique challenges.[2] Reagents are often categorized by their mechanism (nucleophilic or electrophilic) and their reactivity.[2] Within the class of nucleophilic fluoride sources, onium poly(hydrogen fluorides) represent a critical family of reagents that tame the extreme reactivity of the fluoride anion.

It is essential to distinguish this compound ([Et₄N]F·3HF) from its common relatives to ensure correct application:

-

Triethylamine Trihydrofluoride (Et₃N·3HF): Often called TREAT-HF, this is a liquid amine-HF complex. It is arguably the most common reagent in this class and functions similarly, but its physical properties and the nature of the cation (an acidic triethylammonium vs. a neutral tetraethylammonium) can influence reaction outcomes.[3][4]

-

Tetraethylammonium Fluoride Hydrate (Et₄NF·xH₂O): This is a simple salt where the fluoride anion is solvated by water. It is a strong base and a poorer nucleophile in many organic solvents due to strong hydration. It is generally unsuitable for reactions requiring a "naked" or weakly solvated fluoride source.[5]

[Et₄N]F·3HF occupies a valuable middle ground, providing a solid, weighable source of fluoride with attenuated basicity and high nucleophilicity in appropriate solvents.

Section 1: Core Chemical and Physical Properties

The properties of [Et₄N]F·3HF are dictated by its ionic structure, comprising a stable, non-acidic quaternary ammonium cation and a complex poly(hydrogen fluoride) anion.

Molecular Structure and Bonding

The compound consists of a tetraethylammonium ([Et₄N]⁺) cation and a trihydrofluoride ([H₃F₄]⁻) anion. The cation is sterically bulky and chemically inert under typical fluorination conditions. The anion is a hydrogen-bonded chain of HF molecules with a central fluoride ion, which acts as the primary nucleophilic species. This complexation with HF molecules significantly lowers the basicity of the fluoride ion compared to a simple F⁻ salt.

Caption: Ionic structure of this compound.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₈H₂₃F₄N | [6] |

| Molecular Weight | 209.27 g/mol | [6] |

| Appearance | White to pale yellow solid | [1] |

| CAS Number | 42539-97-9 | [1] |

| Purity | Typically ≥96.5% | [1] |

| Storage | Room temperature, under inert gas | [1][7] |

Solubility and Stability

This compound is soluble in polar aprotic solvents such as acetonitrile, dichloromethane, and THF. Its solubility in non-polar solvents is limited. The compound is hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent absorption of moisture, which can alter its reactivity.[5] It is more thermally stable than many other "anhydrous" fluoride sources.

Section 2: Synthesis and Preparation

The synthesis of [Et₄N]F·3HF is conceptually straightforward, involving the reaction of a tetraethylammonium salt with a stoichiometric excess of hydrogen fluoride. The primary challenge lies in the safe handling of anhydrous or concentrated HF.

Protocol 1: Synthesis via Neutralization of Tetraethylammonium Hydroxide

This method is based on the acid-base neutralization between a quaternary ammonium hydroxide and a defined excess of hydrogen fluoride. This protocol is adapted from general procedures for preparing similar poly(hydrogen fluoride) salts.[8][9]

Causality: The use of a 25% aqueous solution of Et₄NOH is a practical starting point, as it is commercially available. The reaction must be performed in a vessel resistant to HF, such as polyethylene or Teflon, as HF will etch standard borosilicate glassware. Cooling is critical as the neutralization is highly exothermic. The excess HF is what drives the formation of the [H₃F₄]⁻ anion rather than simple hydrated fluoride.

Methodology:

-

Vessel Preparation: In a well-ventilated fume hood, place a high-density polyethylene (HDPE) or PFA beaker equipped with a Teflon-coated magnetic stir bar into an ice/salt bath to pre-cool to -10 °C.

-

Reagent Addition: To the cooled beaker, add 147.2 g (0.25 mol) of a 25% w/w aqueous solution of tetraethylammonium hydroxide.

-

HF Addition (Critical Step): While vigorously stirring and maintaining the internal temperature below 0 °C, slowly add 15.0 g (0.75 mol) of 48% aqueous hydrofluoric acid dropwise via a polyethylene dropping funnel. EXTREME CAUTION: This step is highly exothermic and involves concentrated HF. Appropriate personal protective equipment (PPE) is mandatory.

-

Water Removal: Once the addition is complete, remove the ice bath. Fit the beaker with a distillation head (preferably PFA or PMP). Reduce the pressure using a vacuum pump protected by a cold trap and an alkaline scrubber to remove water and any excess volatile acids.

-

Isolation: Continue the vacuum distillation until a solid or viscous oil is obtained.

-

Drying and Storage: Break up the resulting solid under an inert atmosphere. Dry under high vacuum for 12-24 hours to remove residual water. The final product should be a white to pale yellow solid, which must be stored in a tightly sealed polyethylene or Teflon container under an inert atmosphere.[1]

Section 3: Mechanism of Action and Reactivity

The utility of [Et₄N]F·3HF stems from its ability to act as a soluble, mild, and selective source of nucleophilic fluoride. The HF molecules complexed to the central fluoride ion act as a buffer, moderating its basicity while preserving its nucleophilicity.

Caption: Reactivity spectrum of common nucleophilic fluoride sources.

This moderated reactivity is particularly advantageous in substrates with multiple reactive sites or base-sensitive functional groups, where highly basic reagents like anhydrous tetrabutylammonium fluoride (TBAF) would cause decomposition or side reactions.[10]

Section 4: Applications in Synthetic Chemistry

[Et₄N]F·3HF is primarily used for nucleophilic fluorination reactions where selectivity is key.

Workflow 1: Nucleophilic Aromatic Substitution (S_N_Ar) for Fluoroarene Synthesis

Rationale: The synthesis of fluoroarenes is vital for drug discovery. S_N_Ar (Halex) reactions require a fluoride source that can displace a leaving group (e.g., -NO₂, -Cl) on an electron-deficient aromatic ring. [Et₄N]F·3HF provides a soluble source of fluoride that can be used at elevated temperatures with minimal substrate decomposition, a common issue with more basic fluoride sources.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base [mdpi.com]

- 3. Triethylamine trihydrofluoride: properties and applications_Chemicalbook [chemicalbook.com]

- 4. Triethylamine trihydrofluoride | 73602-61-6 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Tetraethylammonium (fluoride trihydrofluoride)_TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Triethylamine trihydrofluoride: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 9. benthamopen.com [benthamopen.com]

- 10. What is Triethylamine trihydrofluoride?_Chemicalbook [chemicalbook.com]

tetraethylammonium fluoride trihydrofluoride mechanism of action

An In-Depth Technical Guide to the Mechanism and Application of Triethylamine Trihydrofluoride (Et₃N·3HF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylamine trihydrofluoride (Et₃N·3HF), often abbreviated as TREAT-HF, has emerged as a pivotal reagent in modern synthetic chemistry, particularly for the strategic incorporation of fluorine into organic molecules and for the mild cleavage of silyl ether protecting groups. Its prevalence in both academic and industrial laboratories stems from its unique combination of efficacy, selectivity, and enhanced safety profile compared to more hazardous fluorinating agents like anhydrous hydrogen fluoride (HF). This guide provides a comprehensive analysis of the fundamental principles governing the reactivity of Et₃N·3HF. It delves into the structural intricacies of the reagent, elucidates the mechanistic pathways of its key reactions, offers detailed experimental protocols, and presents quantitative data to inform methodological choices. The objective is to equip researchers and drug development professionals with the technical understanding and practical insights required to effectively harness the capabilities of this versatile reagent.

Introduction: The Rise of a Bench-Stable Fluoride Source

The introduction of fluorine into pharmaceuticals and agrochemicals is a well-established strategy for modulating a molecule's metabolic stability, bioavailability, and binding affinity.[1] However, the direct use of many fluorinating agents is often hampered by their toxicity, corrosivity, and difficult handling characteristics. Triethylamine trihydrofluoride offers a compelling solution, providing a stable, liquid, and nearly neutral source of nucleophilic fluoride that is non-corrosive to standard borosilicate glassware.[2][3] This makes it an invaluable tool for a wide range of transformations, from the synthesis of complex fluorinated intermediates to routine deprotection steps in multistage synthesis.[1]

Structural and Mechanistic Fundamentals

The Nature of the Reagent: Beyond a Simple Salt

Triethylamine trihydrofluoride is not merely a simple salt of the triethylammonium cation ([Et₃NH]⁺) and a fluoride anion (F⁻). It is a complex formed between triethylamine and three equivalents of hydrogen fluoride. The active fluorinating species is the trihydrofluoride anion, [F(HF)₂]⁻, which is in equilibrium with other poly(hydrogen fluoride) species. This anionic cluster provides a soluble, "buffered" source of fluoride, mitigating the high basicity and poor solubility of simple alkali metal fluorides.

Computational studies on amine-HF complexes reveal that the hydrogen bonds within the anionic cluster are crucial to its stability and reactivity.[4] The triethylammonium cation, while often considered a spectator, plays a role in the overall solubility and ionic environment of the reaction.

Diagram 1: Structure of Triethylamine Trihydrofluoride

Caption: Ionic complex of [Et₃NH]⁺ and [F(HF)₂]⁻.

Mechanism of Nucleophilic Fluorination

The primary mode of action for Et₃N·3HF is as a source of nucleophilic fluoride for substitution and addition reactions. The outcome of these reactions is highly dependent on the substrate and reaction conditions, often following either an Sₙ1 or Sₙ2 pathway.

-

Sₙ2 Pathway: In reactions with primary and less-hindered secondary substrates, a direct backside attack by the fluoride ion (or the [F(HF)₂]⁻ complex) on the electrophilic carbon center is prevalent. This results in an inversion of stereochemistry.

-

Sₙ1 Pathway: For substrates that can form stable carbocations (e.g., tertiary or benzylic systems), the reaction can proceed through an Sₙ1-like mechanism. The acidic nature of the HF in the complex can facilitate the departure of the leaving group, leading to a carbocation intermediate that is then trapped by fluoride. This can lead to racemization if the carbocation is planar.

The choice of solvent, temperature, and the presence of other additives can influence the operative mechanism. For instance, microwave irradiation has been shown to dramatically accelerate fluorination reactions with Et₃N·3HF, often completing in minutes what would take hours under thermal conditions.[2]

Core Applications and Mechanistic Insights

Ring-Opening of Epoxides to Synthesize Fluorohydrins

The synthesis of fluorohydrins from epoxides is a cornerstone application of Et₃N·3HF. The regioselectivity of the ring-opening is a critical consideration and is dictated by the substitution pattern of the epoxide.

-

Attack at the Less Hindered Carbon (Sₙ2-like): For terminal and less-substituted epoxides, the fluoride nucleophile attacks the less sterically hindered carbon atom, consistent with a classic Sₙ2 mechanism.[5]

-

Attack at the More Hindered Carbon (Sₙ1-like): When one of the epoxide carbons is tertiary or benzylic, the reaction often proceeds with attack at the more substituted carbon. This is because the reaction proceeds through a transition state with significant carbocationic character, which is stabilized at the more substituted position.[5][6]

Diagram 2: Regioselective Ring-Opening of Epoxides

Caption: Mechanistic dichotomy in epoxide ring-opening.

Table 1: Synthesis of Fluorohydrins from Epoxides with Et₃N·3HF

| Epoxide Substrate | Reaction Time (MW) | Yield (%) | Reference |

| Cyclohexene oxide | 2 min | 61 | [2] |

| Cyclooctene oxide | 10 min | 60 | [2] |

| Styrene oxide | 2 min | 75 | [2] |

| 1,2-Epoxydecane | 5 min | 85 | [2] |

Halofluorination of Alkenes

In combination with an electrophilic halogen source, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), Et₃N·3HF is highly effective for the halofluorination of alkenes. This reaction proceeds via an anti-addition mechanism.

The mechanism involves the initial attack of the alkene on the electrophilic halogen (e.g., Br⁺ from NBS), forming a cyclic halonium ion intermediate. The fluoride from Et₃N·3HF then acts as a nucleophile, opening the three-membered ring via backside attack. Consistent with the Markovnikov rule for such intermediates, the fluoride attacks the more substituted carbon, which can better stabilize the partial positive charge in the transition state.[7]

Diagram 3: Mechanism of Bromofluorination of an Alkene

Caption: Stepwise mechanism of alkene bromofluorination.

Desilylation of Silyl Ethers

Et₃N·3HF is an excellent reagent for the cleavage of silyl ethers, a common protecting group for alcohols. The driving force for this reaction is the high affinity of silicon for fluorine, leading to the formation of a very strong Si-F bond. Mechanistically, the fluoride ion attacks the silicon atom, leading to a pentacoordinate silicon intermediate, which then collapses to release the alkoxide.

A significant advantage of Et₃N·3HF over other fluoride sources like tetrabutylammonium fluoride (TBAF) is its reliability and reduced sensitivity to moisture.[7][8] While TBAF solutions can be deactivated by water, Et₃N·3HF often performs effectively even in the presence of small amounts of moisture, simplifying handling and improving reproducibility.[8] This makes it particularly useful in complex syntheses, such as that of oligoribonucleotides, where complete deprotection is critical.[7]

Experimental Protocols

Protocol: Synthesis of a Fluorohydrin from an Epoxide

This protocol describes the microwave-assisted synthesis of 2-fluoro-1-phenylethanol from styrene oxide.

Materials:

-

Styrene oxide

-

Triethylamine trihydrofluoride (Et₃N·3HF)

-

Microwave reactor vial

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a microwave reactor vial, add styrene oxide (1.0 mmol).

-

Add Et₃N·3HF (1.5 mmol) to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 100°C for 2 minutes.[2]

-

After cooling, dilute the reaction mixture with DCM.

-

Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize any excess acid.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure fluorohydrin.

Protocol: Deprotection of a TBDMS Ether

This protocol is a general procedure for the cleavage of a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

-

TBDMS-protected alcohol

-

Triethylamine trihydrofluoride (Et₃N·3HF)

-

Tetrahydrofuran (THF) or Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 equiv) in THF or MeCN.

-

Add neat Et₃N·3HF (2.0-3.0 equiv) to the solution at room temperature.[8]

-

Stir the reaction and monitor its progress by thin-layer chromatography (TLC). Reactions are often complete within 1-2 hours.[8]

-

Upon completion, dilute the reaction with ethyl acetate.

-

Wash the organic mixture with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography if necessary.

Safety and Handling

While Et₃N·3HF is significantly safer to handle than anhydrous HF, it is still a corrosive and toxic substance. It can cause severe skin and eye burns upon contact. All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. In case of skin contact, flush the affected area immediately and copiously with water and seek medical attention.

Conclusion

Triethylamine trihydrofluoride is a versatile and highly effective reagent that has secured a permanent place in the synthetic chemist's toolkit. Its manageable safety profile, combined with its potent activity as a nucleophilic fluoride source, allows for a broad range of applications in fluorination and deprotection reactions. A thorough understanding of its structure and the mechanistic principles that govern its reactivity—particularly the factors influencing Sₙ1 versus Sₙ2 pathways—enables researchers to make informed decisions, optimize reaction conditions, and strategically apply this reagent to solve complex synthetic challenges in drug discovery and materials science.

References

-

Inagaki, T., Fukuhara, T., & Hara, S. (2003). Effective Fluorination Reaction with Et₃N • 3 HF Under Microwave Irradiation. Synthesis, 2003(08), 1157-1159. Retrieved from [Link]

-

Haufe, G. (2019). Et3N·3HF Complex Fluorination for Preparing Alkyl Fluorides. Request PDF. Retrieved from [Link]

-

Jiang, L., Sarró, P., Teo, W. J., Llop, J., & Suero, M. (2022). A Rh(II)-catalyzed C(sp²)–C(sp²) bond cleavage of 1,1-disubstituted alkenes for the synthesis of fluorinated tertiary stereocenters. Chemical Science, 13(16), 4647-4653. Retrieved from [Link]

-

Haufe, G. (2023). Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. The Chemical Record, e202300140. Retrieved from [Link]

-

OUCI. (2023). Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. Retrieved from [Link]

-

ChemRxiv. (2021). A Photoredox-Catalyzed Approach for Formal Hydride Abstraction to Enable a General Csp3–H Fluorination with HF. Retrieved from [Link]

-

McMurry, J. (2024). 18.5 Reactions of Epoxides: Ring-Opening. Chemistry LibreTexts. Retrieved from [Link]

-

Hara, S. (2002). Novel fluorination reagent: IF5/Et3N-3HF. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylethanamine trihydrofluoride. Retrieved from [Link]

-

Hogrefe, R. I., et al. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. Nucleic Acids Research, 21(20), 4739-4741. Retrieved from [Link]

-

Sweeting, S. G., & Lennox, A. J. J. (2021). Non-Aqueous Binary and Ternary nHF·Base Fluoride Reagents: Characterization of Structure, Properties, and Reactivity. Journal of the American Chemical Society. Retrieved from [Link]

-

Westman, E., & Strömberg, R. (1994). Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF). Nucleic Acids Research, 22(12), 2430–2431. Retrieved from [Link]

-

Science of Synthesis. (n.d.). 1.4.1.1.1.1.1 Variation 1: Of Alkenes. Retrieved from [Link]

-

LibreTexts. (2024). 10.3: Preparing Alkyl Halides from Alkenes - Allylic Bromination. Retrieved from [Link]

-

Westman, E., & Strömberg, R. (1994). Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF). PubMed. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Effective Fluorination Reaction with Et3N • 3 HF Under Microwave Irradiation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Triethylamine Trihydrofluoride: A Versatile Agent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 5. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sci-Hub. ChemInform Abstract: Triethylamine Trishydrofluoride ((C2H5)3N·3HF): A Highly Versatile Source of Fluoride Ion for the Halofluorination of Alkenes. / ChemInform, 1987 [sci-hub.jp]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Tetraethylammonium Fluoride Trihydrofluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium fluoride trihydrofluoride (TEAF·3HF) is an important fluoride source and catalyst in organic synthesis, valued for its reactivity and utility in various transformations. However, a comprehensive understanding of its solubility in organic solvents—a critical parameter for reaction design, optimization, and scale-up—is not widely documented. This in-depth technical guide provides a foundational understanding of the principles governing the solubility of TEAF·3HF, collates available qualitative data, and presents a detailed experimental protocol for its quantitative determination. Furthermore, this guide introduces modern computational approaches that can be leveraged to predict the solubility of such ionic liquids, offering a powerful tool in the absence of extensive empirical data.

Introduction: The Unique Nature of this compound

This compound, with the chemical formula [ (CH₃CH₂)₄N]⁺[F(HF)₃]⁻, is a quaternary ammonium polyhydrofluoride salt. The large, lipophilic tetraethylammonium cation imparts a degree of solubility in organic media that is not achievable with inorganic fluoride sources like potassium fluoride. This enhanced solubility is crucial for its function as a "naked" fluoride source, increasing its nucleophilicity and reactivity in a variety of chemical transformations, including silylation, fluorination, and as a phase-transfer catalyst.

The trihydrofluoride anion, [F(HF)₃]⁻, is a complex of fluoride and hydrogen fluoride, which modulates the reactivity and handling properties of the salt compared to anhydrous tetraethylammonium fluoride. Understanding the interplay between the ionic and organic character of this compound is key to predicting its behavior in different solvent environments.

Theoretical Framework: Factors Governing Solubility

The solubility of TEAF·3HF in an organic solvent is a complex interplay of several physicochemical factors. A thorough understanding of these principles allows for rational solvent selection and troubleshooting of solubility-related issues.

-

Solvent Polarity: As an ionic salt, TEAF·3HF generally exhibits higher solubility in polar solvents that can effectively solvate the tetraethylammonium cation and the trihydrofluoride anion. Polar aprotic solvents, such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are often good candidates due to their ability to stabilize ions through dipole-ion interactions without interfering with the reactivity of the fluoride ion.

-

Hydrogen Bonding: The trihydrofluoride anion is a potent hydrogen bond acceptor. Protic solvents, such as alcohols, can engage in hydrogen bonding with the anion, which can influence solubility. However, this interaction can also lead to a decrease in the "nakedness" and therefore the reactivity of the fluoride ion.

-

Lattice Energy: The energy required to break apart the crystal lattice of solid TEAF·3HF is a significant barrier to dissolution. Solvents that can provide sufficient solvation energy to overcome this lattice energy will be more effective. The large size of the tetraethylammonium cation helps to reduce the lattice energy compared to smaller inorganic salts.

-

"Like Dissolves Like": While a polar character is important, the ethyl groups of the cation provide some nonpolar character. This allows for some solubility in less polar solvents like dichloromethane, although it is generally expected to be lower than in highly polar solvents.

The interplay of these factors can be visualized as a decision-making workflow for solvent selection.

Caption: Logical workflow for initial solvent selection for TEAF·3HF.

Qualitative Solubility Profile of this compound

Precise, quantitative solubility data for TEAF·3HF across a wide range of organic solvents and temperatures is not extensively reported in publicly available literature. However, based on its chemical structure and general principles of solubility for quaternary ammonium salts, a qualitative assessment can be made.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetonitrile, DMF, DMSO | High | The high polarity effectively solvates the ions, leading to good solubility. |

| Ethers | Tetrahydrofuran (THF) | Moderate to High | THF is a polar aprotic solvent capable of solvating the cation, though less polar than DMF or DMSO. |

| Halogenated | Dichloromethane (DCM) | Moderate | The moderate polarity of DCM allows for some dissolution, but it is generally less effective than more polar aprotic solvents. |

| Alcohols | Methanol, Ethanol | High | These polar protic solvents can hydrogen bond with the anion, leading to good solubility. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Insoluble | The lack of polarity makes it difficult to overcome the lattice energy of the salt. |

| Alkanes | Hexane, Heptane | Insoluble | These nonpolar solvents are unable to effectively solvate the ions. |

Experimental Determination of Solubility: A Practical Protocol

Given the scarcity of published quantitative data, researchers often need to determine the solubility of TEAF·3HF in a specific solvent for their application. The following gravimetric method is a reliable and straightforward approach.

Materials and Equipment

-

This compound (analytical grade)

-

Anhydrous organic solvent of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Vials with airtight seals (e.g., screw-cap vials with PTFE-lined septa)

-

Syringe filters (PTFE, 0.2 or 0.45 µm)

-

Syringes

-

Pre-weighed glass vials for drying

-

Vacuum oven or rotary evaporator

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of TEAF·3HF to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker set to the desired experimental temperature.

-

Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure the solvent is fully saturated.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Remove the solvent under reduced pressure using a vacuum oven or a rotary evaporator. Gentle heating may be applied, but care must be taken to avoid decomposition of the TEAF·3HF.

-

-

Final Weighing and Calculation:

-

Once the solvent is completely removed, weigh the vial containing the dried TEAF·3HF residue.

-

The mass of the dissolved TEAF·3HF is the final mass of the vial minus the initial mass of the empty vial.

-

The solubility can then be calculated and expressed in various units, such as g/100 mL, mol/L, or wt%.

-

Caption: Experimental workflow for the gravimetric determination of solubility.

Modern Approaches: Predictive Modeling of Solubility

In the absence of experimental data, computational methods can provide valuable estimates of solubility. These in silico approaches are becoming increasingly powerful and are a key tool for the modern researcher.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate the chemical structure of a solute and solvent with their physical properties, including solubility. These models are trained on large datasets of known solubility data. While a specific pre-trained model for TEAF·3HF may not be available, the principles can be applied if a suitable dataset can be compiled.

Machine Learning Approaches

More recently, machine learning algorithms, such as artificial neural networks and random forests, have been applied to predict the solubility of ionic liquids in organic solvents with high accuracy.[1][2] These models can capture complex, non-linear relationships between molecular descriptors and solubility.[1][2] The development of such a model would involve:

-

Data Curation: Gathering a large dataset of solubility data for various ionic liquids in different organic solvents.

-

Descriptor Calculation: Computing a wide range of molecular descriptors for both the ionic liquids and the solvents.

-

Model Training and Validation: Using the curated dataset to train and validate a machine learning model.

While developing a bespoke model requires significant effort, it represents a cutting-edge approach to addressing the challenge of sparse experimental data.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that is not well-documented in the public domain. This guide has provided a comprehensive overview of the theoretical principles that govern its solubility, a qualitative assessment of its expected behavior in various solvent classes, and a detailed, practical protocol for its experimental determination. Furthermore, the introduction of modern predictive modeling techniques offers a forward-looking perspective on how to address the lack of empirical data. By combining theoretical understanding, practical experimental skills, and an awareness of computational tools, researchers and drug development professionals can effectively navigate the solution landscape of this versatile and important reagent.

References

-

Wynn, D. A., Roth, M. M., & Pollard, B. D. (1984). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Talanta, 31(11), 1036–1040. [Link]

-

Davis, V. K., Munoz, S., Kim, J., Bates, C. M., Momčilović, N., Billings, K. J., Miller, T. F., Grubbs, R. H., & Jones, S. C. (2019). Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. Mater. Chem. Front., 3, 2721-2733. [Link]

-

PubChem. (n.d.). Tetraethylammonium fluoride trihydrate. Retrieved January 21, 2026, from [Link]

-

MDPI. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. [Link]

-

ACS Publications. (2025). Machine Learning Prediction of Density of Ionic Liquid–Organic Solvent Systems for Green Chemistry Applications: Ensemble Model, Interpretability, and Validation. [Link]

-

PMC. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

MDPI. (2023). Modeling Study on Heat Capacity, Viscosity, and Density of Ionic Liquid–Organic Solvent–Organic Solvent Ternary Mixtures via Machine Learning. [Link]

-

MDPI. (2021). Prediction of CO 2 Solubility in Ionic Liquids Based on Multi-Model Fusion Method. [Link]

-

Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Tetraethylammonium fluoride dihydrate. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Tetraethylammonium tetrafluoroborate. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Tetraethylammonium. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (2023). Tetraethylammonium hydroxide. [Link]

Sources

tetraethylammonium fluoride trihydrofluoride molecular structure

An In-depth Technical Guide to the Molecular Structure of Tetraethylammonium Fluoride Trihydrofluoride

Abstract

This compound, denoted as Et₄N⁺[H₃F₄]⁻, is a quaternary ammonium salt that serves as a significant reagent in modern organic synthesis. Its utility, primarily as a manageable and effective fluorinating agent, stems directly from the unique and complex nature of its anionic component, the trihydrofluoride ion [H₃F₄]⁻. This guide provides an in-depth analysis of the molecular and electronic structure of Et₄N⁺[H₃F₄]⁻. We will dissect the individual structures of the tetraethylammonium cation and the trihydrofluoride anion, explore their arrangement in the solid state, and detail the spectroscopic and computational methods used for their characterization. Furthermore, this whitepaper presents a validated synthesis protocol, critical safety and handling procedures, and a discussion of its applications, offering a comprehensive resource for researchers, chemists, and drug development professionals.

Introduction to a Unique Fluorinating Agent

In the landscape of synthetic chemistry, particularly in the pharmaceutical and agrochemical sectors, the introduction of fluorine atoms into organic molecules is a critical strategy for modulating chemical properties, metabolic stability, and biological activity.[1][2] this compound has emerged as a valuable tool in this context, acting as a biochemical reagent and a sulfonylation agent for drug discovery.[3][4] Unlike anhydrous fluoride sources which can be challenging to handle, or gaseous hydrogen fluoride which is highly hazardous, Et₄N⁺[H₃F₄]⁻ provides a solid, weighable source of reactive fluoride in a more controlled manner.[5]

The key to its distinct reactivity lies in the structure of the trihydrofluoride anion, [H₃F₄]⁻, where a central fluoride ion is solvated by three molecules of hydrogen fluoride. This complex anion is stabilized by the large, non-polar tetraethylammonium cation, creating a salt with unique properties and applications.

The Tetraethylammonium Cation: A Structural Scaffold

The tetraethylammonium cation, [N(C₂H₅)₄]⁺, is a well-understood chemical entity. Its structure is foundational to the stability and properties of the salt.

-

Molecular Geometry: The core of the cation consists of a central nitrogen atom bonded to four ethyl groups. This arrangement results in a tetrahedral geometry around the nitrogen, with C-N-C bond angles approximating 109.5°.

-

Conformational Flexibility: The ethyl groups are not rigid; they possess conformational flexibility due to rotation around the C-C and N-C single bonds. In the solid state, they adopt a conformation that minimizes steric hindrance and optimizes packing efficiency.

-

Role as a Counterion: The primary role of the Et₄N⁺ cation is to serve as a large, charge-diffuse, and non-coordinating counterion. Its significant size and the shielding of the positive charge by the alkyl groups prevent strong ion pairing with the [H₃F₄]⁻ anion. This "nakedness" of the anion is crucial for its high reactivity as a nucleophilic fluoride source, a principle also seen with related reagents like tetramethylammonium fluoride (TMAF).[6]

The Trihydrofluoride Anion [H₃F₄]⁻: A Hydrogen-Bonded Network

The trihydrofluoride anion is the chemically active component of the salt. Its structure is a fascinating example of strong hydrogen bonding, which dictates its stability and reactivity. The anion is best described as a central fluoride anion (F⁻) strongly solvated by three hydrogen fluoride (HF) molecules.

Computational studies on related nHF-base systems reveal that the addition of HF molecules to a fluoride ion occurs in distinct solvation shells.[7] In the [H₃F₄]⁻ anion, the three HF molecules form an inner solvation shell around the central F⁻ via exceptionally strong F-H···F⁻ hydrogen bonds. Valence bond theory studies on the related trifluoride anion (F₃⁻) suggest that the stability of these hypercoordinated systems is significantly influenced by the interplay of multiple resonance structures, leading to a delocalized three-electron bond character.[8]

The precise geometry can be complex, but it is characterized by the near-linear arrangement of the F-H···F units. The strength of these hydrogen bonds significantly alters the properties of the HF molecules, making the complex both a potent source of nucleophilic fluoride and a carrier for HF.

Sources

An In-Depth Technical Guide to the Safe Handling of Tetraethylammonium Fluoride Trihydrofluoride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive, site-specific risk assessment and safety plan. Always consult the most current Safety Data Sheet (SDS) provided by the manufacturer and adhere to all institutional and regulatory safety protocols.

Section 1: Introduction and Scientific Context

Tetraethylammonium fluoride trihydrofluoride, often abbreviated as TREAT-HF, is a powerful and versatile fluorinating agent used in organic synthesis and drug discovery.[1][2] Its utility lies in its ability to act as a soluble, organic-phase source of fluoride ions, facilitating a range of chemical transformations.[3] In pharmaceutical development, the introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, bioavailability, and overall efficacy.[3]

Unlike its more common hydrated counterpart, tetraethylammonium fluoride hydrate, the trihydrofluoride salt ((C₂H₅)₄N⁺[F(HF)₃]⁻) presents a significantly elevated hazard profile. The trihydrofluoride anion is a complex of fluoride and hydrogen fluoride (HF), and this reagent should be handled with the understanding that it is a potent source of HF.[4][5] Hydrogen fluoride is an extremely corrosive and toxic substance that can cause severe, penetrating tissue damage and life-threatening systemic toxicity.[4][5][6] This guide provides a detailed framework for the safe handling, use, and disposal of this compound, grounded in a thorough understanding of its chemical properties and associated risks.

Section 2: Hazard Analysis and Risk Assessment

The primary hazards associated with this compound stem from its ability to release hydrogen fluoride. It is fatal if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[4][7]

Core Hazards

| Hazard Type | Description | GHS Classification |

| Acute Toxicity (Oral, Dermal, Inhalation) | Fatal if swallowed, in contact with skin, or if inhaled.[4][7] Small exposures can be lethal.[5] | Danger[7] |

| Skin Corrosion/Burns | Causes severe, deep, and penetrating burns that may be delayed in onset, particularly with dilute solutions.[4][5] The fluoride ion can penetrate the skin, causing necrosis of underlying tissues and bone damage.[4][6] | Danger[7] |

| Serious Eye Damage | Causes severe eye burns and can lead to permanent blindness.[4][5] | Danger[7] |

| Systemic Toxicity | The fluoride ion is readily absorbed through the skin and can cause systemic toxicity by binding with calcium and magnesium in the body.[6] This can lead to hypocalcemia, cardiac arrhythmias, and death.[4][6] | Danger |

| Reactivity | Reacts with metals to produce flammable hydrogen gas.[5] Corrosive to glass, ceramics, and concrete.[6][8] | Warning (Corrosive to Metals)[7] |

Exposure Scenarios and Mitigation

The causality behind stringent handling protocols is the insidious nature of HF exposure. Unlike many other acids, the pain from an HF burn may be delayed, leading to a longer contact time and more severe injury.[6] Therefore, all handling procedures must be designed to prevent any possibility of direct contact.

Workflow for Safe Handling of TREAT-HF

Caption: A flowchart for immediate first aid response to TREAT-HF exposure.

Step-by-Step Emergency Protocols

-

Skin Contact:

-

Immediately flush the affected area with copious amounts of water for at least 5 minutes. [9] 2. Remove all contaminated clothing while flushing. [9] 3. After flushing, liberally apply 2.5% calcium gluconate gel to the affected area and massage it in. [6] 4. Seek immediate professional medical attention. Provide the medical team with the SDS for the compound. [9]

-

-

Eye Contact:

-

Inhalation:

-

Ingestion:

-

Spills:

-

Evacuate the area.

-

Alert personnel and emergency services. [9] 3. Wearing full PPE, cover the spill with a neutral absorbent material like sodium bicarbonate or a commercial spill kit designed for HF.

-

Collect the material into a suitable, labeled container for hazardous waste disposal. [10][9] 5. Wash the spill area with a neutralizing solution followed by soap and water. [9]

-

References

-

Exploring Tetraethylammonium Fluoride: Applications and Innovations. (n.d.). Synthesis Chemical. Retrieved January 21, 2026, from [Link]

-

Hydrofluoric Acid: Burns and Systemic Toxicity, Protective Measures, Immediate and Hospital Medical Treatment. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

-

Tetraethylammonium Fluoride Tetrahydrofluoride. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 21, 2026, from [Link]

-

Material Safety Data Sheet - Tetramethylammonium Fluoride Trihydrate. (n.d.). Cole-Parmer. Retrieved January 21, 2026, from [Link]

-

Non-Aqueous Binary and Ternary nHF·Base Fluoride Reagents: Characterization of Structure, Properties, and Reactivity. (2025-05-26). Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]

-

Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Tetramethylammonium fluoride. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Hydrofluoric acid. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Recommended Medical Treatment for Hydrofluoric Acid Exposure. (n.d.). Honeywell. Retrieved January 21, 2026, from [Link]

-

Guidelines for Safe Use of Hydrofluoric Acid. (n.d.). Missouri S&T Environmental Health and Safety. Retrieved January 21, 2026, from [Link]

Sources

- 1. biorbyt.com [biorbyt.com]

- 2. Tetraethylammonium (fluoride trihydrofluoride)_TargetMol [targetmol.com]

- 3. innospk.com [innospk.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. hydrofluoric_acid_guidelines – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 7. Tetraethylammonium Fluoride Tetrahydrofluoride | C8H24F5N | CID 11790998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hydrofluoric Acid: Burns and Systemic Toxicity, Protective Measures, Immediate and Hospital Medical Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Stability and Storage of Tetraethylammonium Fluoride Trihydrofluoride for Researchers and Drug Development Professionals

Introduction: Understanding Tetraethylammonium Fluoride Trihydrofluoride

This compound (TEAF·3HF) is a quaternary ammonium polyhydrofluoride salt that serves as a versatile and efficient fluorinating agent in organic synthesis. Its application is particularly valuable in the pharmaceutical industry, where the introduction of fluorine atoms into organic molecules can significantly enhance biological activity, metabolic stability, and bioavailability.[1] Unlike more common fluoride sources, TEAF·3HF offers a unique reactivity profile. The tetraethylammonium cation is a bulky, non-coordinating cation that, in concert with the trihydrofluoride anion ([H₃F₄]⁻), provides a soluble and reactive source of fluoride in many organic solvents. This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for TEAF·3HF, empowering researchers to maintain its integrity and ensure reproducible results in their synthetic endeavors.

Chemical Identity and Core Properties

| Property | Value | Source |

| Chemical Formula | C₈H₂₀N·3HF | [1] |

| Molecular Weight | 209.27 g/mol | [1][2] |

| Appearance | White to pale yellow solid | [1] |

| CAS Number | 42539-97-9 | [1][2] |

| Primary Hazard | Corrosive, Toxic | [2] |

I. Chemical Stability and Decomposition Pathways

The stability of this compound is paramount for its effective use. Degradation can lead to a loss of fluorinating power and the introduction of impurities into a reaction mixture. The stability of TEAF·3HF is primarily influenced by temperature, moisture, and light.

Thermal Stability

-

Hofmann Elimination: At elevated temperatures, the tetraethylammonium cation can decompose to form triethylamine and ethene. This is a common decomposition pathway for tetraalkylammonium hydroxides.[4]

-

SN2 Reaction: Nucleophilic attack by the fluoride or hydroxide (if moisture is present) anion on one of the ethyl groups can lead to the formation of fluoroethane or ethanol and triethylamine.

The presence of the trihydrofluoride anion can also influence thermal stability. Upon heating, polyhydrofluoride salts can disproportionate, releasing gaseous hydrogen fluoride (HF), a highly corrosive and toxic substance.

Diagram: Potential Thermal Decomposition Pathways of the Tetraethylammonium Cation

Caption: Potential decomposition pathways of the tetraethylammonium cation upon heating.

Hygroscopicity and Hydrolysis

TEAF·3HF is described as air-sensitive, which implies a degree of hygroscopicity.[2] The absorption of atmospheric moisture can have several detrimental effects:

-

Hydrolysis of the Trihydrofluoride Anion: The trihydrofluoride anion ([H₃F₄]⁻) exists in equilibrium with HF and the bifluoride ion ([HF₂]⁻). The introduction of water can shift this equilibrium and lead to the formation of hydrated fluoride species. While the trihydrofluoride anion is reported to be less sensitive to moisture than other fluoride sources, significant water content will ultimately lead to the formation of hydrofluoric acid, reducing the reagent's efficacy and increasing its corrosivity.[5]

-

Cation Degradation: The presence of water can facilitate the decomposition of the tetraethylammonium cation, particularly at elevated temperatures, through nucleophilic attack by hydroxide ions.

Photosensitivity

While not extensively documented for TEAF·3HF specifically, many reactive chemical reagents are sensitive to light. Photodegradation can provide the energy to initiate decomposition reactions. Therefore, as a best practice, TEAF·3HF should be protected from direct light.

II. Optimal Storage and Handling Protocols

Proper storage and handling are critical to preserving the quality and ensuring the safety of TEAF·3HF. The following protocols are based on the chemical properties of the compound and general best practices for handling reactive fluorinating agents.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Low temperatures slow down the rate of potential decomposition reactions, such as Hofmann elimination and SN2 attack.[6] |

| Atmosphere | Inert gas (Argon or Nitrogen) | An inert atmosphere prevents the ingress of atmospheric moisture and oxygen, minimizing hydrolysis and oxidative degradation.[6][7] |

| Container | Tightly sealed, compatible material | Prevents contamination and degradation from atmospheric components. See Section III for compatible materials.[7] |

| Light | Protection from light (Amber container or stored in the dark) | Minimizes the risk of photodegradation.[6] |

Handling Procedures

Due to its corrosive and toxic nature, largely due to the potential to release HF, strict handling procedures must be followed:

-

Work in a Ventilated Area: All handling of TEAF·3HF should be performed in a well-ventilated fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Gloves: Use gloves resistant to HF, such as nitrile, neoprene, or butyl rubber. Always consult the glove manufacturer's compatibility chart.[9]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[10]

-

Lab Coat: A standard lab coat should be worn. For larger quantities, an acid-resistant apron is recommended.[9]

-

-

Dispensing:

-

If the reagent is a solid, quickly weigh and transfer it under a positive pressure of inert gas.[7]

-

For transfers, use compatible materials such as plastic or stainless steel spatulas.

-

Ensure the container is securely sealed with a cap and consider using Parafilm® for extra protection against moisture ingress.[7]

-

-

Spill and Waste Management:

Diagram: Recommended Storage and Handling Workflow

Caption: A workflow diagram for the proper storage and handling of TEAF·3HF.

III. Material Compatibility: A Critical Consideration

The choice of container and reaction vessel material is critical due to the corrosive nature of TEAF·3HF, which can release hydrofluoric acid upon contact with moisture or at elevated temperatures. HF is known to attack a wide range of materials.

Recommended Materials

-

Plastics: High-density polyethylene (HDPE), polypropylene (PP), and fluoropolymers such as polytetrafluoroethylene (PTFE, Teflon®) are the materials of choice for storing and handling TEAF·3HF.[9] These materials are chemically resistant to HF.[12] Fluorinated plastic containers, which have been treated with fluorine gas to create a barrier, offer enhanced protection against permeation and chemical attack.[13][14]

-

Metals: For reaction vessels where heating is required, certain nickel-based alloys like Monel® and Inconel® show good resistance to anhydrous HF at elevated temperatures.[15] Stainless steel can be used for anhydrous HF at ambient temperatures but is not recommended for aqueous HF solutions.[12][15]

Materials to Avoid

-

Glass: Glass, being primarily silicon dioxide (SiO₂), is readily attacked by HF, forming silicon tetrafluoride (SiF₄). This will not only compromise the integrity of the container but also consume the fluorinating agent.[16]

-

Certain Metals: Carbon and alloy steels can be susceptible to hydrogen embrittlement and blistering in the presence of HF.[15] Aluminum alloys are also not suitable for use with HF.[15]

-

Elastomers: Natural and synthetic rubbers are generally not recommended for use with concentrated HF solutions or anhydrous HF as they can be attacked and lose their mechanical strength.[12]

IV. Experimental Protocol: Assessing Reagent Quality

To ensure the efficacy of TEAF·3HF in a reaction, it is advisable to perform a quality assessment, especially if the reagent has been stored for an extended period or if there is suspicion of exposure to air.

Step-by-Step Protocol for a Test Reaction

-

Substrate Selection: Choose a simple, well-characterized substrate that undergoes a clean and high-yielding fluorination reaction with TEAF·3HF. A good example is the nucleophilic aromatic substitution (SNAr) of an activated aryl chloride or nitro compound.

-

Reaction Setup:

-

Thoroughly dry all glassware in an oven and cool under an inert atmosphere.[7]

-

In a fume hood, add the substrate and a suitable anhydrous solvent (e.g., acetonitrile, THF) to the reaction flask under an inert atmosphere.

-

Add the TEAF·3HF to the reaction mixture.

-

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.

-

Analysis:

-

Compare the reaction rate and final conversion to a previously established benchmark or literature precedent.

-

A significantly slower reaction or lower yield may indicate degradation of the TEAF·3HF.

-

-

Troubleshooting: If the test reaction fails or gives poor results, consider the following:

-

Was the glassware scrupulously dried?

-

Was the solvent truly anhydrous?

-

Was the reaction performed under a strictly inert atmosphere?

-

If all other factors are ruled out, it is likely that the TEAF·3HF has degraded and a fresh bottle should be used.[7]

-

Conclusion

This compound is a powerful tool in the arsenal of the synthetic chemist, particularly in the field of drug discovery and development. However, its efficacy is intrinsically linked to its chemical stability. By understanding its decomposition pathways and adhering to strict storage and handling protocols, researchers can ensure the integrity of this valuable reagent. The key to long-term stability lies in protection from heat, moisture, and light, and the use of compatible container materials. By implementing the guidelines outlined in this technical guide, scientists can confidently employ TEAF·3HF to achieve their synthetic goals.

References

-

How to store fluorinated pharmaceutical intermediates properly? (2024). Blog. [Link]

-

What is Fluorination? Your Solution for the Perfect Plastic Container. (2014, March 30). MJS Packaging. [Link]

-

Materials of Construction Guideline for Anhydrous Hydrogen Fluoride. (2004, December 27). American Chemistry Council. [Link]

-

Recommendation on materials of construction for anhydrous hydrogen fluoride (ahf) and hydrofluoric acid solutions (hf). (n.d.). Eurofluor. [Link]

-

Which alloy is best for use in hydrofluoric acid applications. (2016, November 18). Heanjia Super Metals. [Link]

-

The Basics of Fluorination. (2018, July 25). Premium VIALS. [Link]

-

Tetraethylammonium fluoride trihydrate. (n.d.). PubChem. Retrieved from [Link]

-

Material Compatibility. (n.d.). Mid-West Instrument. [Link]

-

Is there a way to contain fluorine gas for long term so that it can be visually observed? (2014, November 14). Chemistry Stack Exchange. [Link]

-

Hydrolysis of trialkoxysilanes catalysed by the fluoride anion. Nucleophilic vs. basic catalysis. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

-

Tetraethylammonium fluoride dihydrate. (n.d.). PubChem. Retrieved from [Link]

-

Tetraethylammonium tetrafluoroborate. (n.d.). PubChem. Retrieved from [Link]

-

The Thermal Decomposition of Tetraalkylammonium pertechnetates. (1987). Soviet Radiochemistry. [Link]

-

Tetraethylammonium. (n.d.). PubChem. Retrieved from [Link]

-

Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Wisconsin-Madison Environment, Health & Safety. [Link]

-

Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. (2022). Molecules. [Link]

-

7.22: Hydrolysis of Salts- Equations. (2021, April 28). Chemistry LibreTexts. [Link]

-

This compound. (n.d.). MySkinRecipes. [Link]

-

Hydrolysis of Trialkoxysilanes Catalyzed by Fluoride Anion. Nucleophilic vs. Basic Catalysis Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Density Functional Theory Study of Degradation of Tetraalkylammonium Hydroxides. (2008). The Journal of Physical Chemistry A. [Link]

-

Hydrolysis of chlorine trifluoride, chlorine monofluoride and chloride fluoride. Study of the formation of perchloryl fluoride. (1985). INIS-IAEA. [Link]

-

Thermal decomposition of tetraalkylammonium iodides. (2020). Journal of Molecular Liquids. [Link]

-

Hydrolysis of iron and chromium fluorides: mechanism and kinetics. (2008). Journal of Hazardous Materials. [Link]

-

Tetraethylammonium hydroxide. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. labproinc.com [labproinc.com]

- 3. researchgate.net [researchgate.net]

- 4. Tetraethylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ehs.wisc.edu [ehs.wisc.edu]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. eurofluor.org [eurofluor.org]

- 13. What is Fluorination? Your Solution for the Perfect Plastic Container. [mjspackaging.com]

- 14. premiumvials.com [premiumvials.com]

- 15. super-metals.com [super-metals.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Theoretical and Mechanistic Exploration of Tetraethylammonium Fluoride Trihydrofluoride (TREAT-HF) Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract